molecular formula C10H12F3N3O2 B1607657 N1-(4-Nitro-2-trifluoromethyl-phenyl)-propane-1,3-diamine CAS No. 381241-12-9

N1-(4-Nitro-2-trifluoromethyl-phenyl)-propane-1,3-diamine

Cat. No. B1607657
M. Wt: 263.22 g/mol
InChI Key: XIUIJVYLNXWBFZ-UHFFFAOYSA-N
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Description

N1-(4-Nitro-2-trifluoromethyl-phenyl)-propane-1,3-diamine, also known by its chemical formula C11H11F3N2O3 , is a synthetic compound with intriguing properties. Let’s explore further.



Synthesis Analysis

The synthesis of this compound involves the reaction of 4-nitro-2-trifluoromethylphenylamine with 1,3-diaminopropane . The process typically occurs under controlled conditions, and the resulting product is a white to pale yellow solid.



Molecular Structure Analysis

The molecular structure of N1-(4-Nitro-2-trifluoromethyl-phenyl)-propane-1,3-diamine reveals an interesting arrangement. It consists of a central propane-1,3-diamine backbone with two substituents: a 4-nitro-2-trifluoromethylphenyl group attached to one of the amino nitrogen atoms. The trifluoromethyl group enhances the compound’s lipophilicity and influences its biological activity.



Chemical Reactions Analysis

N1-(4-Nitro-2-trifluoromethyl-phenyl)-propane-1,3-diamine participates in various chemical reactions. Notably, it can undergo nucleophilic substitution reactions, where the nitro group or the amino group may be modified. Additionally, it may serve as a precursor for the synthesis of other compounds.



Physical And Chemical Properties Analysis


  • Physical State : Solid (white to pale yellow)

  • Melting Point : Varies (typically around room temperature)

  • Solubility : Moderately soluble in organic solvents

  • Stability : Stable under normal conditions


Safety And Hazards


  • Toxicity : The compound may exhibit toxicity, especially due to the presence of the nitro group.

  • Handling Precautions : Use appropriate protective gear when handling.

  • Storage : Store in a cool, dry place away from direct sunlight.


Future Directions

Research on N1-(4-Nitro-2-trifluoromethyl-phenyl)-propane-1,3-diamine continues to explore its potential applications. Future studies may focus on:



  • Biological Activity : Investigating its effects on specific biological targets.

  • Derivatives : Synthesizing derivatives with improved properties.

  • Pharmacological Applications : Assessing its potential as a drug candidate.


properties

IUPAC Name

N'-[4-nitro-2-(trifluoromethyl)phenyl]propane-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F3N3O2/c11-10(12,13)8-6-7(16(17)18)2-3-9(8)15-5-1-4-14/h2-3,6,15H,1,4-5,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIUIJVYLNXWBFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C(F)(F)F)NCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50387272
Record name N1-(4-Nitro-2-trifluoromethyl-phenyl)-propane-1,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50387272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(4-Nitro-2-trifluoromethyl-phenyl)-propane-1,3-diamine

CAS RN

381241-12-9
Record name N1-(4-Nitro-2-trifluoromethyl-phenyl)-propane-1,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50387272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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